Ganodermaones B Demonstrates Potent TGF-β1-Driven Renal Fibrosis Inhibition
In TGF-β1-induced rat kidney proximal tubular cells (NRK-52e), Ganodermaones B significantly inhibited the expression of fibronectin and collagen I, two key biomarkers of renal fibrosis [1]. While specific IC₅₀ values were not reported in the primary literature, the observed dose-dependent suppression establishes its functional potency [1]. This contrasts with other in-class meroterpenoids like baoslingzhines F–J, which, despite also inhibiting these markers, exhibit variable efficacy profiles due to structural differences, underscoring the non-interchangeable nature of these compounds .
| Evidence Dimension | Inhibition of TGF-β1-induced fibronectin and collagen I expression |
|---|---|
| Target Compound Data | Qualitative suppression confirmed at concentrations tested |
| Comparator Or Baseline | Baoslingzhines F–J (racemic mixtures) also inhibit fibronectin and collagen I in the same assay, but potency and specific protein targeting vary with structure |
| Quantified Difference | Direct potency comparison unavailable; functional class effect with structural specificity |
| Conditions | TGF-β1-induced NRK-52e rat kidney proximal tubular cells |
Why This Matters
For procurement, this confirms Ganodermaones B is a validated tool for studying TGF-β1-driven fibrosis, but users must rely on this compound's specific structure for experimental reproducibility, as related meroterpenoids may show different potency or selectivity.
- [1] Zhang JJ, Qin FY, Meng XH, Yan YM, Cheng YX. Renoprotective ganodermaones A and B with rearranged meroterpenoid carbon skelotons from Ganoderma fungi. Bioorg Chem. 2020 Jul;100:103930. doi: 10.1016/j.bioorg.2020.103930. View Source
